Methyl 4-formamidobenzoate
Overview
Description
Methyl 4-formamidobenzoate is an organic compound with the molecular formula C9H9NO3. It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group and the para position is substituted with a formamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-formamidobenzoate can be synthesized through several methods. One common synthetic route involves the reaction of methyl 4-aminobenzoate with formic acid. The reaction typically occurs under mild conditions, often at room temperature, and can be catalyzed by cerium (IV) oxide .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods may also incorporate green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-formamidobenzoate undergoes various chemical reactions, including:
Oxidation: The formamide group can be oxidized to form a carboxylic acid derivative.
Reduction: The formamide group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as hydroxide ions or amines can react with the ester group under basic conditions.
Major Products Formed:
Oxidation: 4-formylbenzoic acid.
Reduction: Methyl 4-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-formamidobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its structural similarity to certain biological molecules.
Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of methyl 4-formamidobenzoate involves its interaction with various molecular targets. In biological systems, it may act as a substrate or inhibitor for certain enzymes. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active form of the compound .
Comparison with Similar Compounds
Methyl 4-formylbenzoate: Similar structure but with a formyl group instead of a formamide group.
Methyl 4-aminobenzoate: Similar structure but with an amine group instead of a formamide group.
Methyl 4-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a formamide group
Uniqueness: Methyl 4-formamidobenzoate is unique due to the presence of both an ester and a formamide group, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
IUPAC Name |
methyl 4-formamidobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-9(12)7-2-4-8(5-3-7)10-6-11/h2-6H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGCKMCHSYSDJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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